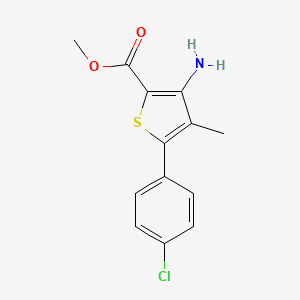

Methyl 3-amino-4-methyl-5-(4-chlorophenyl)thiophene-2-carboxylate

Description

Methyl 3-amino-4-methyl-5-(4-chlorophenyl)thiophene-2-carboxylate (CAS 91076-93-6) is a thiophene-derived heterocyclic compound with the molecular formula C₁₂H₁₀ClNO₂S . It features a methyl ester group at position 2, an amino group at position 3, a methyl substituent at position 4, and a 4-chlorophenyl moiety at position 5 of the thiophene ring (Figure 1). This compound is commercially available as a pharmaceutical intermediate, with a melting point of 140–141°C and purity ≥97% . Its synthesis typically involves esterification of the corresponding carboxylic acid precursor using methanol under acidic conditions, analogous to methods described for ethyl ester derivatives .

Properties

CAS No. |

691394-00-0 |

|---|---|

Molecular Formula |

C13H12ClNO2S |

Molecular Weight |

281.76 g/mol |

IUPAC Name |

methyl 3-amino-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate |

InChI |

InChI=1S/C13H12ClNO2S/c1-7-10(15)12(13(16)17-2)18-11(7)8-3-5-9(14)6-4-8/h3-6H,15H2,1-2H3 |

InChI Key |

JLSZQZGHRYUNDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1N)C(=O)OC)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Aminothiophene Core

A foundational step is the preparation of 3-aminothiophenes from 3-oxotetrahydrothiophenes. According to US Patent US4847386A, 3-aminothiophenes can be synthesized by reacting 3-oxotetrahydrothiophenes with acid-addition salts of hydroxylamine in polar inert solvents without a base, at temperatures ranging from 0°C to 200°C. This single-step process improves efficiency over older two-step methods involving oxime formation and subsequent reduction.

Esterification and Amination

The methyl ester at the 2-position is typically introduced by esterification of the corresponding carboxylic acid or by using methyl ester-containing precursors. Amination at the 3-position is achieved by converting 3-oxo intermediates to 3-amino derivatives using hydroxylamine hydrochloride and subsequent reduction or direct amination methods.

Microwave-Assisted and Continuous Flow Synthesis

Recent advances include microwave-assisted synthesis to enhance reaction rates and yields, and continuous flow reactors for industrial-scale production, optimizing purity and scalability. These methods allow for controlled temperature and inert atmosphere conditions, minimizing side reactions and improving overall efficiency.

A representative synthesis based on literature data involves:

- The single-step amination process from 3-oxotetrahydrothiophenes using acid-addition salts of hydroxylamine is more efficient and reduces reaction time compared to traditional two-step methods.

- Chlorination using NCS under controlled conditions yields chlorinated thiophene intermediates with good selectivity and moderate yields (~51%).

- Microwave-assisted synthesis significantly reduces reaction times and improves yields for the formation of methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate.

- Hydrazinolysis of methyl 3-amino-4-methylthiophene-2-carboxylate to form carbohydrazide intermediates enables further functionalization, demonstrating the versatility of the synthetic route.

- Reaction conditions such as temperature control (70–90°C), solvent choice (N,N-dimethylformamide), and inert atmosphere are critical for optimizing yield and purity.

The preparation of methyl 3-amino-4-methyl-5-(4-chlorophenyl)thiophene-2-carboxylate involves sophisticated multi-step synthetic strategies combining amination, halogenation, esterification, and aromatic substitution. Advances such as single-step amination from 3-oxotetrahydrothiophenes and microwave-assisted synthesis have improved efficiency and scalability. Careful control of reaction conditions and reagent selection is essential to achieve high yields and purity. These methods provide a robust foundation for producing this compound for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

3-Amino-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and chlorophenyl groups can enhance binding affinity and specificity towards these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiophene Core

Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

- Structure : Differs by an ethyl ester (position 2) instead of methyl.

- Synthesis: Prepared via esterification of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid with ethanol/HCl .

Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate

- Structure: Contains a sulfonyl group at position 4 and a methylthio group at position 5 (CAS 845266-18-4; C₁₃H₁₂ClNO₄S₃) .

- Impact : The sulfonyl group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions. This derivative is used in mass spectrometry studies, indicating its stability under analytical conditions .

Positional and Functional Group Isomerism

Methyl 3-amino-5-phenylthiophene-2-carboxylate (CAS 100063-22-7)

- Structure : Lacks the 4-methyl and 4-chlorophenyl groups, featuring only a phenyl group at position 5 .

2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate

Heterocyclic Ring Modifications

Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate

Table 1: Key Properties of Methyl 3-amino-4-methyl-5-(4-chlorophenyl)thiophene-2-carboxylate and Analogs

Biological Activity

Methyl 3-amino-4-methyl-5-(4-chlorophenyl)thiophene-2-carboxylate, often referred to as CPTC, is a synthetic compound that has gained attention in medicinal chemistry for its potential biological activities, particularly in the context of anticancer and cholinesterase inhibition properties. This article provides a comprehensive overview of the biological activity of CPTC, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CPTC belongs to the class of phenylthiophene-2-carboxylates and features a thiophene ring with an amino group and a chlorophenyl substituent. Its molecular formula is with a molecular weight of approximately 267.73 g/mol. The structural characteristics contribute to its reactivity and biological efficacy.

Synthesis

The synthesis of CPTC typically involves several steps, including condensation, amination, and esterification. One efficient method includes microwave-assisted synthesis, which enhances reaction efficiency and yield. The compound can also be produced using continuous flow reactors for industrial applications, optimizing scalability and purity .

Anticancer Properties

Research indicates that CPTC exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by activating pro-apoptotic pathways. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

A study highlighted the efficacy of CPTC against breast cancer cells, where it was shown to inhibit cell growth significantly at concentrations as low as 10 μM. The compound's IC50 values in these assays suggest potent activity comparable to established chemotherapeutic agents .

Cholinesterase Inhibition

CPTC has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. A recent study reported that CPTC demonstrates competitive inhibition against these enzymes with IC50 values indicating effective binding affinity.

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| CPTC | 62.1 | 24.3 |

These findings suggest that CPTC could be a promising candidate for the development of treatments aimed at enhancing cholinergic function in neurodegenerative disorders .

Case Studies

- Breast Cancer Cell Lines : In a controlled study, CPTC was administered to MCF-7 breast cancer cells, resulting in a dose-dependent reduction in cell viability. The study utilized MTT assays to quantify cell death, revealing significant cytotoxicity at concentrations above 20 μM .

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of CPTC in SH-SY5Y neuroblastoma cells. The compound was tested against oxidative stress-induced cell death, showing protective effects at concentrations ranging from 30 to 100 μM without cytotoxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-amino-4-methyl-5-(4-chlorophenyl)thiophene-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via esterification of its carboxylic acid precursor. For example, 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylic acid is reacted with methanol (or ethanol for ethyl ester analogs) under acidic conditions (e.g., HCl) to form the methyl ester. Optimal yields (70–85%) are achieved by refluxing in anhydrous alcohol for 2–5 hours, followed by neutralization and recrystallization . Variations in solvent purity, acid catalyst concentration, and reaction time significantly impact yield and purity. For instance, using dry HCl gas in ethanol improved esterification efficiency compared to aqueous HCl .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1700 cm⁻¹ and primary amine (N-H) absorption at 3300–3500 cm⁻¹ .

- ¹H NMR : Key signals include the methyl ester group (δ ~3.8–4.0 ppm, singlet) and aromatic protons from the 4-chlorophenyl moiety (δ ~7.3–7.5 ppm, doublet). The amine proton may appear as a broad singlet at δ ~5.5 ppm but is often absent due to exchange broadening .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., ~295.75 g/mol for C₁₃H₁₁ClN₂O₂S).

Q. How can researchers optimize purification protocols for this compound to minimize impurities?

- Methodological Answer : Recrystallization from ethanol or ethyl acetate/hexane mixtures is effective. Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) resolves by-products like unreacted carboxylic acid or thiourea derivatives formed during intermediate steps. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) to ensure ≥98% purity .

Advanced Research Questions

Q. How can crystallographic tools like SHELX and Mercury CSD aid in resolving structural ambiguities or polymorphism in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software refines bond lengths and angles, confirming the thiophene ring planarity and substituent orientations. Mercury CSD’s packing analysis identifies intermolecular interactions (e.g., hydrogen bonds between amine and ester groups) that stabilize crystal lattices. Comparative studies with CSD entries (e.g., similar thiophene derivatives) reveal polymorphism risks due to solvent-dependent crystallization .

Q. What strategies address contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., kinase inhibition) often arise from substituent positional effects. For example, replacing the 4-chlorophenyl group with a pyridyl moiety ( ) alters electronic properties, impacting target binding. Use density functional theory (DFT) to calculate electrostatic potential maps and correlate with experimental IC₅₀ values. Validate via isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How do reaction intermediates (e.g., isothiocyanate derivatives) influence the synthesis of bioactive analogs?

- Methodological Answer : Intermediate ethyl 5-(4-chlorophenyl)-3-isothiocyanatothiophene-2-carboxylate (generated via thiophosgene treatment) enables nucleophilic addition with amines or sulfa drugs to form thiourea or sulfonamide derivatives. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) to avoid over-substitution, which reduces yields of cyclized products like triazolopyrimidines .

Q. What computational methods are recommended for predicting the environmental toxicity or biodegradability of this compound?

- Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and aquatic toxicity. Experimental validation via OECD 301F (ready biodegradability) or Microtox® assays aligns with computational predictions. The compound’s logP (~3.5) suggests moderate bioaccumulation potential, necessitating ecotoxicity studies using Daphnia magna .

Q. How can researchers design structure-activity relationship (SAR) studies to enhance selectivity for kinase targets?

- Methodological Answer : Synthesize analogs with varied substituents at the 3-amino (e.g., alkylation, acylation) and 4-methyl positions. Test against kinase panels (e.g., DiscoverX KINOMEscan) to identify selectivity profiles. Molecular docking (AutoDock Vina) into ATP-binding pockets of p38 MAPK or PDGFRβ reveals steric and electronic tolerances. For example, bulkier 4-substituents may improve selectivity by occluding off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.